Pim Kinase Patent Provenance vs. Untargeted Isoxazoles
The target compound is specifically claimed as a Pim kinase inhibitor in the Incyte patent family (EP2945939A1) [1]. This provides a specific, disease-relevant target engagement profile (Pim-1/2/3) that distinguishes it from other commercially available isoxazole-5-carboxamides which are primarily used as general synthetic building blocks or for unrelated targets (e.g., herbicidal applications in US5780393 [2]). This provenance directs its use toward oncology-related kinase research.
| Evidence Dimension | Therapeutic Target Class |
|---|---|
| Target Compound Data | Claimed as a Pim-1, Pim-2, and Pim-3 kinase inhibitor |
| Comparator Or Baseline | Other isoxazole-5-carboxamide derivatives (e.g., herbicidal in US5780393) |
| Quantified Difference | Qualitative difference in therapeutic area and mechanism (kinase inhibition vs. herbicidal activity) |
| Conditions | Patent claim analysis and chemical class comparison |
Why This Matters
A compound's specific patent association for a high-value target class (Pim kinases in oncology) provides a strategic foundation for research programs, unlike generic building blocks with no known target engagement.
- [1] Xue, C.-B., et al. (Incyte Corporation). (2015). European Patent No. EP2945939A1. View Source
- [2] Ratcliffe, P. D., & Palin, R. (BASF AG). (1998). Herbicidal isoxazole and isothiazole-5-carboxamides. U.S. Patent No. 5780393. View Source
